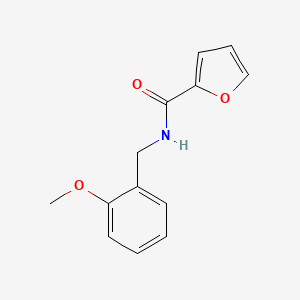

N-(2-methoxybenzyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methoxybenzyl)-2-furamide” seems to be a compound that could be related to the NBOMe class of drugs . NBOMes are analogs of the 2C family of phenethylamine drugs, originally synthesized by Alexander Shulgin, that contain a N-(2-methoxy)benzyl substituent .

Synthesis Analysis

The synthesis of compounds similar to “N-(2-methoxybenzyl)-2-furamide” typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-methoxybenzyl)-2-furamide” has been extensively studied using techniques such as X-ray crystallography.

Chemical Reactions Analysis

Compounds similar to “N-(2-methoxybenzyl)-2-furamide” undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.

Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. The chemical properties, including its reactivity, stability under various conditions, and ability to undergo specific reactions, are central to its potential applications.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents. These compounds exhibit activity against both gram-positive and gram-negative bacteria . The unique structural features of N-(2-methoxybenzyl)furan-2-carboxamide contribute to its antibacterial properties, making it a promising candidate for combating microbial resistance.

Anti-Inflammatory Potential

Furan compounds, including N-(2-methoxybenzyl)furan-2-carboxamide, possess anti-inflammatory properties. These molecules can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases . Further investigations into their mechanisms of action are essential for therapeutic development.

Anticancer Properties

Furan derivatives have demonstrated anticancer activity in preclinical studies. N-(2-methoxybenzyl)furan-2-carboxamide may interfere with cancer cell growth, making it an intriguing target for cancer research . Researchers explore its effects on specific cancer types and underlying molecular pathways.

Antiviral Applications

Furans, including N-(2-methoxybenzyl)furan-2-carboxamide, exhibit antiviral potential. These compounds may inhibit viral replication or entry into host cells . Investigating their efficacy against specific viruses could lead to novel antiviral therapies.

Neuroprotective Effects

Some furan derivatives have shown neuroprotective properties. N-(2-methoxybenzyl)furan-2-carboxamide might protect neurons from oxidative stress or neurodegenerative processes . Understanding its impact on neuronal health is crucial for potential therapeutic applications.

Drug Design and Synthesis

The furan nucleus serves as a valuable scaffold for drug design. Medicinal chemists use furan derivatives as building blocks to create innovative drug candidates. N-(2-methoxybenzyl)furan-2-carboxamide’s unique structure offers opportunities for designing novel antimicrobial or therapeutic agents .

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)furan-2-carboxamide is a furan derivative, which has been found to have significant biological activity Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been reported to affect a variety of biochemical pathways, leading to their wide range of biological and pharmacological effects .

Result of Action

Furan derivatives have been reported to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-11-6-3-2-5-10(11)9-14-13(15)12-7-4-8-17-12/h2-8H,9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCYQTHIVIAKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[(6-methylpyridin-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5635457.png)

![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)

![N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide](/img/structure/B5635476.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635494.png)

![N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5635500.png)

![N-cyclopentyl-3-{[(tetrahydrofuran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5635509.png)

![4-[4-(1-pyrrolidinylcarbonyl)benzyl]morpholine](/img/structure/B5635510.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]cyclopentanecarboxamide](/img/structure/B5635524.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5635536.png)

![1-ethyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]propanoyl}piperazine](/img/structure/B5635539.png)

![2-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5635542.png)